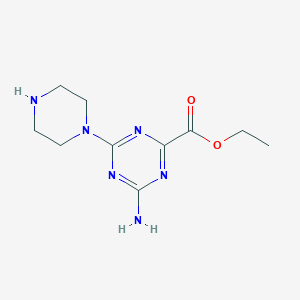

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O2/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16/h12H,2-6H2,1H3,(H2,11,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPRNVJBVESMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, cyanuric chloride reacts with ethyl carbamate in the presence of a base to form ethyl 4-chloro-1,3,5-triazine-2-carboxylate.

Substitution Reaction: The chlorine atom in ethyl 4-chloro-1,3,5-triazine-2-carboxylate is substituted with an amino group by reacting with ammonia or an amine under controlled conditions to yield ethyl 4-amino-1,3,5-triazine-2-carboxylate.

Piperazine Introduction: Finally, the amino group at the 6-position is substituted with piperazine through a nucleophilic substitution reaction, resulting in the formation of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the triazine ring to form dihydrotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or amino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,5-triazine scaffold, which includes ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound's mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have shown that modifications to the triazine ring can enhance its binding affinity to targets associated with tumor growth .

- Clinical Relevance : Some triazine derivatives have progressed to clinical trials due to their promising efficacy and safety profiles. The ability to modify the substituents on the triazine core allows for the optimization of pharmacological properties .

Neurological Applications

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate has also shown potential in neurological applications:

- TRPV1 Antagonism : Compounds featuring this triazine structure have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a role in pain perception and seizure activity. In vitro studies demonstrated that these compounds could modulate calcium currents and sodium currents, indicating a multimodal mechanism of action .

- Seizure Threshold Improvement : In animal models, derivatives have shown an increase in seizure thresholds without affecting motor functions or body temperature, suggesting potential use in epilepsy treatments .

Chemical Synthesis and Derivative Development

The synthesis of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate typically involves:

- Sonochemical Methods : Recent advancements in green chemistry have introduced sonochemical protocols for synthesizing triazine derivatives. These methods promote environmentally friendly practices while enhancing yield and purity .

- Hybrid Structures : Researchers are exploring hybrid compounds that combine the triazine moiety with other pharmacophores to create multifunctional agents. These hybrids may target multiple pathways simultaneously, increasing their therapeutic efficacy .

Comparative Analysis of Triazine Derivatives

To better understand the applications of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate compared to other derivatives in the triazine family, a comparative analysis is presented below:

| Compound Name | Anticancer Activity | Neurological Effects | Synthesis Method |

|---|---|---|---|

| Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate | High | Moderate | Sonochemical |

| Other Triazine Derivative A | Moderate | Low | Conventional Synthesis |

| Other Triazine Derivative B | High | High | Hybrid Synthesis |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine derivatives against breast cancer cell lines. The results indicated that specific modifications to the piperazine group significantly enhanced cytotoxicity compared to unmodified analogs .

Case Study 2: Neurological Applications

Another research effort focused on the neurological implications of these compounds in animal models of epilepsy. The findings suggested that certain derivatives could effectively raise seizure thresholds without adverse effects on motor coordination or body temperature regulation .

Mecanismo De Acción

The mechanism of action of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate varies depending on its application:

In Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

In Materials Science: It acts as a ligand, forming coordination complexes with metals, which can alter the properties of the resulting materials.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table summarizes structural analogues of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate, highlighting substituent variations, molecular properties, and applications:

Actividad Biológica

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and potential applications in treating schistosomiasis.

Chemical Structure and Properties

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate features a triazine ring substituted with an amino group and a piperazine moiety. This structure is critical for its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.6 - 11.0 | Induces G0/G1 and G2/M cell cycle arrest |

| MCF-7 | 3.6 - 11.0 | Induces apoptosis in both wild-type and mutant p53 cells |

| HeLa | Not specified | Notable cytotoxicity observed |

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the piperazine ring enhances the compound's cytotoxicity against these cell lines. For instance, compounds with a 4-phenylpiperazin-1-yl substituent showed improved activity compared to those with simpler structures .

Antiviral Properties

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate has also demonstrated antiviral activity. In studies evaluating its efficacy against coxsackievirus B and other viral agents, the compound exhibited significant inhibition with IC50 values ranging from 18.3 µM to 22.0 µM against various viruses . The mechanism involves interference with viral replication processes, although detailed pathways remain under investigation.

Schistosomicidal Activity

The compound's core structure has been identified as a promising scaffold for developing new schistosomicides. Research indicates that derivatives of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine exhibit significant activity against different life stages of Schistosoma mansoni, including miracidia and adult worms . The following table summarizes its effects on schistosome motility and egg production:

| Life Stage | Effect | Observation |

|---|---|---|

| Miracidia | Reduced motility | Significant decrease in movement |

| Schistosomula | Altered phenotype | Changes in morphology noted |

| Adult Worms | Decreased egg production | Approximately 60% reduction in output |

The mechanisms underlying the biological activities of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine include:

- Cell Cycle Arrest: Induction of G0/G1 and G2/M phase arrest in cancer cells.

- Apoptosis Induction: Activation of apoptotic pathways in tumor cells.

- Inhibition of Viral Replication: Disruption of viral lifecycle processes.

- Targeting Histone Methyltransferases: Potential inhibition of enzymes involved in epigenetic regulation in schistosomes .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives, including ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate, which demonstrated potent anticancer activity against HCT-116 and MCF-7 cell lines. The study utilized both in vitro assays and molecular docking techniques to elucidate binding interactions with target proteins involved in cell cycle regulation .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine cores are functionalized with piperazine groups under reflux conditions using polar aprotic solvents like DMF or acetonitrile. Post-synthesis, purification involves column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization . Purity validation employs HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% TFA) and ¹H/¹³C NMR to confirm structural integrity. Elemental analysis ensures stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., piperazine NH protons at δ 1.5–2.5 ppm, triazine carbons at δ 160–170 ppm) .

- HRMS : For exact mass verification (e.g., [M+H]+ calculated for C₁₀H₁₇N₆O₂: 289.1414; observed: 289.1409) .

- IR Spectroscopy : To detect functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the ester moiety) .

- Elemental Analysis : Validates empirical formula (e.g., C: 49.3%, H: 5.9%, N: 29.1%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in piperazine-triazine coupling?

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine.

- Catalysis : Bases like K₂CO₃ or Et₃N improve deprotonation of piperazine NH groups .

- Temperature Control : Reflux (80–100°C) balances reactivity and side-product formation.

- Kinetic Monitoring : TLC or in-situ FTIR tracks reaction progress. For example, triazine intermediates show distinct carbonyl signals at 1670–1700 cm⁻¹ .

Advanced: How do substituent variations on the triazine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Piperazine Substitution : Enhances solubility and target binding (e.g., adenosine A₂A receptor affinity increases with bulkier N-alkyl groups) .

- Electron-Withdrawing Groups : Fluorine or nitro groups at the triazine 4-position improve metabolic stability but may reduce bioavailability .

- Ester vs. Carboxylic Acid : Ethyl esters (logP ~1.8) enhance membrane permeability compared to polar carboxylic acids (logP ~-0.5) .

Advanced: How can contradictory data on biological activity be resolved across studies?

Contradictions may arise from:

- Assay Variability : Normalize protocols (e.g., cAMP assays for receptor activity ).

- Impurity Profiles : Use HPLC-MS to identify degradation products (e.g., hydrolyzed esters or oxidized piperazines) .

- Computational Modeling : 3D-QSAR or molecular docking clarifies steric/electronic effects of substituents .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action in kinase inhibition?

Approaches include:

- Radioligand Binding Assays : Quantify affinity for ATP-binding pockets (e.g., IC₅₀ values using [γ-³²P]ATP) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases.

- Kinase Profiling Panels : Broad-spectrum screening (e.g., 100+ kinases) identifies off-target effects .

Advanced: How can degradation pathways be mapped under physiological conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- HPLC-MS/MS : Identifies major degradation products (e.g., ester hydrolysis to carboxylic acid or piperazine ring oxidation) .

- Accelerated Stability Testing : ICH guidelines (25°C/60% RH) predict shelf-life and storage requirements .

Advanced: What computational tools aid in designing derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETlab2.0 estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulates binding stability in target pockets (e.g., RMSD <2 Å indicates stable complexes) .

- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.